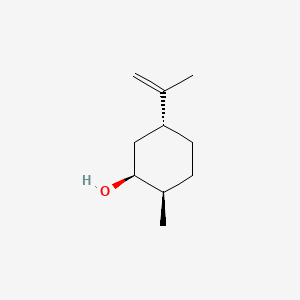
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is a chiral monoterpenoid alcohol derived from carvone. It is a naturally occurring compound found in essential oils of various plants, including spearmint and caraway. The compound is known for its pleasant minty aroma and is used in the flavor and fragrance industry. Its unique stereochemistry makes it an interesting subject for research in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- typically involves the reduction of carvone. One common method is the catalytic hydrogenation of carvone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively reduces the carbon-carbon double bond in carvone to yield Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-.
Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent like methanol. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors where carvone is subjected to hydrogen gas in the presence of a metal catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
化学反応の分析
Types of Reactions
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can yield dihydrocarveol, a fully saturated alcohol.
Substitution: The hydroxyl group in Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Carvone and other oxygenated derivatives.
Reduction: Dihydrocarveol.
Substitution: Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- chloride.
科学的研究の応用
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- involves its interaction with various molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be compared with other similar compounds such as:
Carvone: The precursor to Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-, carvone has a similar structure but contains a carbon-carbon double bond.
Dihydrocarveol: A fully saturated alcohol derived from Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- through further reduction.
Menthol: Another monoterpenoid alcohol with a similar minty aroma but different stereochemistry.
The uniqueness of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
20549-48-8 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
InChIキー |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
異性体SMILES |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
正規SMILES |
CC1CCC(CC1O)C(=C)C |
沸点 |
224.5 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















